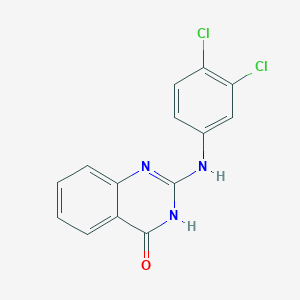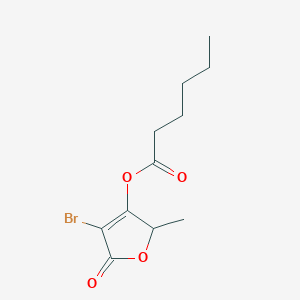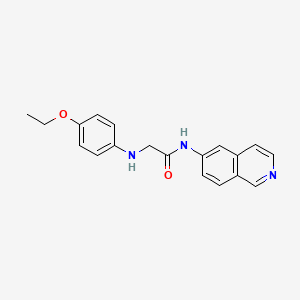
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a methyl group at the second position, a 4-methylphenyl group at the third position, and a pentyl group at the fifth position of the oxazolidine ring.
Méthodes De Préparation
The synthesis of 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-amino-2-methyl-1-pentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect cellular processes such as protein synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine include other oxazolidines with different substituents. For example:
2-Methyl-3-phenyl-5-pentyl-1,2-oxazolidine: Lacks the methyl group on the phenyl ring.
2-Methyl-3-(4-chlorophenyl)-5-pentyl-1,2-oxazolidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88330-54-5 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3 |
Clé InChI |
PRONIIBUVZJGPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)










![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
